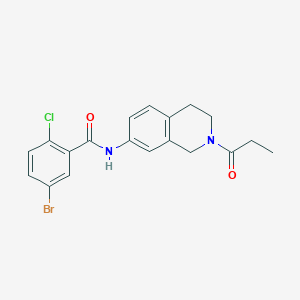

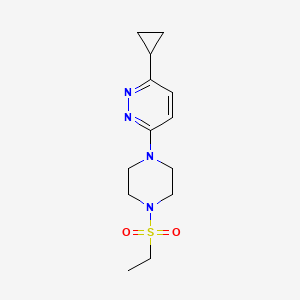

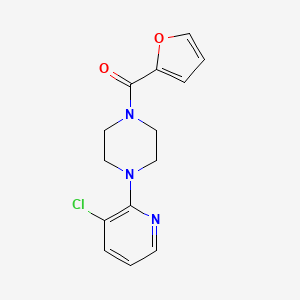

5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic compound . Unfortunately, there is limited information available about this specific compound.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out . Without specific information on the reactions this compound undergoes, it’s challenging to provide a detailed chemical reactions analysis .科学的研究の応用

Sigma Receptor Ligands

One of the notable applications of this compound is its role as a ligand for sigma receptors. 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, a closely related compound, has been identified as a highly potent and selective ligand for the sigma(2) receptor. This finding is significant in the context of sigma receptor studies, where the compound's affinity and selectivity are influenced by structural modifications in the tetrahydroisoquinoline and benzamide segments. These modifications have been shown to impact the affinity for sigma receptors, with specific changes leading to a decrease or increase in affinity depending on the receptor subtype and the structural alteration made (Xu, Lever, & Lever, 2007).

Ligand Binding Affinity and Selectivity

Further investigations into tetrahydroisoquinolinyl benzamides, including compounds similar to 5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, revealed insights into their binding affinity and selectivity for sigma receptors. Studies demonstrated that the location of nitrogen within a constrained ring system is crucial for exceptional sigma(2) receptor binding affinity and selectivity. This aspect underscores the importance of molecular structure in determining the interaction with specific receptor subtypes (Fan, Lever, & Lever, 2011).

Potential in Antitumor Applications

Compounds structurally related to 5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have been investigated for their potential in antitumor applications. Specifically, quinazolin-4-one derivatives, sharing structural features with the compound , have shown high growth-inhibitory activity and possess unique biochemical characteristics relevant to cancer treatment, such as non-phase specific cell-cycle arrest. Enhancements in water solubility of these compounds, a key factor for in vivo applications, have been achieved through structural modifications (Bavetsias et al., 2002).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-2-chloro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrClN2O2/c1-2-18(24)23-8-7-12-3-5-15(9-13(12)11-23)22-19(25)16-10-14(20)4-6-17(16)21/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAWPPVULGOCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2432460.png)

![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2432461.png)

![2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2432463.png)

![2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2432465.png)

![2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2432479.png)